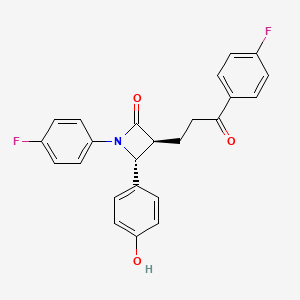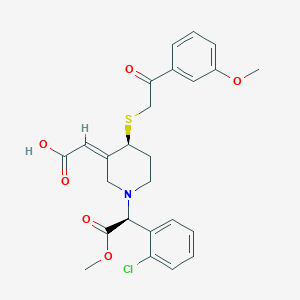
(S,S)-trans-Clopidogrel-MP Derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-trans-Clopidogrel-MP Derivative is a stereoisomer of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-trans-Clopidogrel-MP Derivative typically involves several steps, including the preparation of the chiral intermediate and subsequent derivatization. The process often begins with the resolution of racemic Clopidogrel to obtain the desired stereoisomer. This is followed by a series of chemical reactions, such as esterification, amidation, or acylation, to introduce the MP (methylphosphonate) group.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is then purified using techniques such as crystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-trans-Clopidogrel-MP Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.
Applications De Recherche Scientifique
(S,S)-trans-Clopidogrel-MP Derivative has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antiplatelet activity and potential use in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of (S,S)-trans-Clopidogrel-MP Derivative involves its interaction with platelet receptors, leading to the inhibition of platelet aggregation. This is achieved through the irreversible binding of the compound to the P2Y12 receptor on the platelet surface, preventing the activation of the GPIIb/IIIa complex, which is essential for platelet aggregation. The molecular targets and pathways involved include the inhibition of ADP-induced platelet activation and the subsequent reduction in thrombus formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another antiplatelet medication with a similar mechanism of action.
Ticagrelor: A reversible P2Y12 receptor antagonist used to prevent blood clots.
Uniqueness
(S,S)-trans-Clopidogrel-MP Derivative is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for improved efficacy and reduced side effects makes it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C25H26ClNO6S |
|---|---|
Poids moléculaire |
504.0 g/mol |
Nom IUPAC |
(2E)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+/t22-,24-/m0/s1 |
Clé InChI |
FNCOEMFSIDGTAR-XZPFSAAZSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)C(=O)CS[C@H]\2CCN(C/C2=C\C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


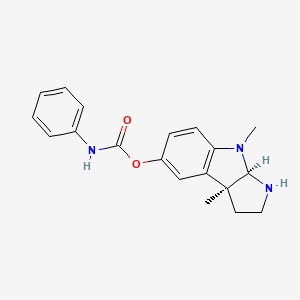
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
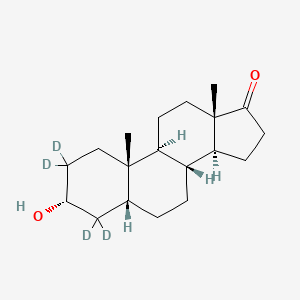
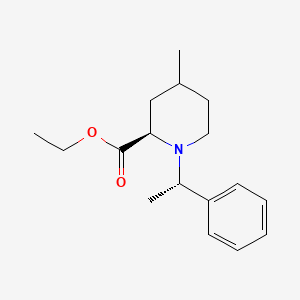
![(8R,9R,13S,14R,17S)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13436479.png)
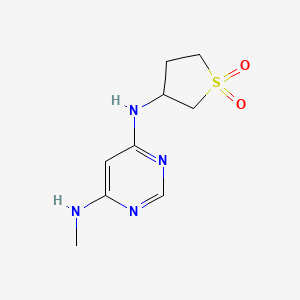
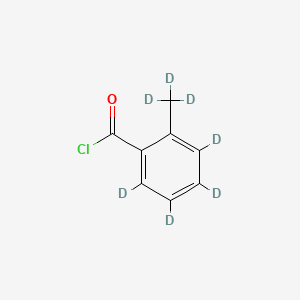



![methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-methylsulfonyloxypropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13436506.png)
